7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with a bicyclic core structure modified by diverse substituents. Its purine scaffold consists of fused pyrimidine and imidazole rings, with key substitutions including:
- 3-Methyl group: May stabilize the imidazole ring conformation.
- 8-(3,4,5-Trimethyl-1H-pyrazol-1-yl): A bulky, electron-rich heterocyclic substituent that could modulate steric and electronic interactions in biological targets.
Purine derivatives are widely explored in medicinal chemistry due to their structural resemblance to endogenous nucleotides, enabling interactions with enzymes like kinases and GTPases .
Properties
IUPAC Name |
7-ethyl-3-methyl-1-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-7-9-22-15(24)13-14(20(6)17(22)25)18-16(21(13)8-2)23-12(5)10(3)11(4)19-23/h7H,1,8-9H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRFOCQZBMSJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex purine derivative with notable biological activities. Its structure suggests potential pharmacological applications due to the presence of both purine and pyrazole moieties, which are known for their diverse biological effects.
Molecular Formula: C17H18N6O3
Molecular Weight: 354.4 g/mol
IUPAC Name: this compound
InChI Key: DDEQXOSNTQUXKF-KEBDBYFISA-N
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, fused pyrazole derivatives have been shown to induce cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that modifications in the structure of pyrazole derivatives can enhance their antitumor activity against colon cancer cells (CaCO2) and other malignancies .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazole A | CaCO2 | 10 | Induces apoptosis |
| Pyrazole B | H146 | 15 | Bcl-xL inhibition |
| Target Compound | Various | TBD | TBD |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives are commonly recognized for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This is particularly relevant in the context of chronic inflammatory diseases .
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of this compound. Pyrazole derivatives have been reported to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with oxidative stress and has implications for aging and neurodegenerative diseases .
Case Studies
Several studies have highlighted the efficacy of pyrazole-containing compounds in preclinical models:
- Study on Antitumor Activity : A study investigating a series of pyrazole derivatives found that certain modifications led to enhanced binding affinity to Bcl-xL proteins and subsequent apoptosis induction in cancer cell lines .
- Inflammation Model : Another study demonstrated that a related pyrazole derivative significantly reduced inflammation markers in a murine model of rheumatoid arthritis .
Comparison with Similar Compounds
Boehringer Ingelheim’s PDK1 Inhibitors (XXXIII, Table 2 in )
- Core Structure : Purine scaffold with substitutions at positions 1, 3, 7, and 6.
- Key Differences :
- Implications : The trimethylpyrazole group in the target compound may enhance selectivity due to its bulkiness, but could reduce potency if steric hindrance disrupts binding.
Merck’s Benzimidazole/Imidazopyridine PDK1 Inhibitors (XXXII, Table 2 in )
- Core Structure : Benzimidazole/imidazopyridine instead of purine.
- Key Similarities : Both classes target PDK1 and IRAK enzymes for cancer/inflammatory diseases.
- Key Differences :
Pyrazole-Containing Heterocycles
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives ()
- Core Structure: Pyrazole linked to thiophene or cyanoacetate moieties.
- Key Differences: The target compound’s pyrazole is fully methylated (3,4,5-trimethyl), enhancing electron density and steric bulk compared to the hydroxylated pyrazole in . Synthesis routes in involve malononitrile or ethyl cyanoacetate, whereas the target compound’s propenyl and ethyl groups likely require alkylation or cross-coupling strategies.
Pyrimidinone/Pyrazolone Derivatives ()
- Core Structure: Pyrimidinone or pyrazolone fused with tetrazole or coumarin.
- Key Similarities : Use of heterocyclic substituents (e.g., coumarin) for fluorescence or metal-binding properties.
- Key Differences: The purine core in the target compound may confer better enzymatic inhibition compared to pyrimidinones, which are more commonly used in antimicrobial applications .
Benzimidazole Derivatives ()
- Core Structure : Benzimidazole with similarities to purine bases.
- The target compound’s purine scaffold may offer superior kinase inhibition but require additional pharmacokinetic optimization to match benzimidazoles’ metabolic stability.
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with purine ring functionalization followed by pyrazole moiety substitution at the 8-position. Key steps include:
- Nucleophilic substitution at the purine 8-position using 3,4,5-trimethylpyrazole under reflux with a polar aprotic solvent (e.g., DMF) .
- Allylation at the 1-position using propargyl bromide in the presence of a base (e.g., K₂CO₃) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
- Optimization Strategies : Adjusting reaction time (2–6 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) can enhance yields. Catalysts like Pd(OAc)₂ may improve coupling efficiency .
Q. How is the compound’s structure validated, and what analytical techniques are critical for characterization?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) .
- High-resolution mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+ calculated for C₂₁H₂₉N₇O₂: 428.2405) .
- X-ray crystallography : To resolve stereochemistry and confirm fused-ring geometry .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Methodological Answer : Initial assays focus on:
- Enzyme inhibition : Kinase or phosphodiesterase inhibition measured via fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Structural comparators : Compare substituent effects (e.g., 3,4,5-trimethylpyrazole vs. pyrrolidine derivatives) to identify structure-activity relationships (SAR) .
- Assay standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays) to isolate variables .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of divergent results across publications .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as cyclodextrin complexes .
- Stability testing : Conduct forced degradation studies (pH 1–13, 40–80°C) monitored via HPLC to identify degradation pathways .
- Pro-drug design : Introduce hydrolyzable groups (e.g., acetyl) at the 7-ethyl position to improve bioavailability .
Q. How can mechanistic studies elucidate its mode of action at the molecular level?
- Methodological Answer :
- Molecular docking : Simulate binding to ATP pockets of kinases (e.g., PKA) using AutoDock Vina .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Kinetic analysis : Measure time-dependent inhibition (kₐᵣₜ/Kᵢ) to classify reversible or irreversible mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
